molecular formula C6H9BrO2 B15477456 3-Bromo-3-methylpentane-2,4-dione CAS No. 39579-66-3

3-Bromo-3-methylpentane-2,4-dione

Cat. No.: B15477456
CAS No.: 39579-66-3
M. Wt: 193.04 g/mol
InChI Key: WMJZGVOWGTWSML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-3-methylpentane-2,4-dione is a specialized brominated beta-diketone that serves as a versatile building block in organic synthesis and medicinal chemistry research. This compound is particularly valuable for its potential as a synthetic intermediate in the development of novel heterocyclic compounds, such as pyran-2,4-dione derivatives, which are explored for their herbicidal activity . The presence of both keto and bromo functional groups on the same carbon skeleton makes it a suitable substrate for various reactions, including alkylation, nucleophilic substitution, and cyclization, facilitating the creation of complex molecular architectures. Researchers utilize this reagent in multi-component reactions to synthesize novel scaffolds, like phenyl-pyrano-thiazol-2-ones, which have shown promise in biological applications such as anti-diabetic activity . Its mechanism of action in resulting compounds often involves targeted inhibition of key enzymes or disruption of biological polymers. This product is intended for research and further manufacturing applications only and is not for direct human or veterinary use.

Properties

CAS No.

39579-66-3

Molecular Formula

C6H9BrO2

Molecular Weight

193.04 g/mol

IUPAC Name

3-bromo-3-methylpentane-2,4-dione

InChI

InChI=1S/C6H9BrO2/c1-4(8)6(3,7)5(2)9/h1-3H3

InChI Key

WMJZGVOWGTWSML-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C(=O)C)Br

Origin of Product

United States

Comparison with Similar Compounds

Pentane-1,5-dione Derivatives

The crystal structure of 3-(3-Bromo-4-methoxyphenyl)-1,5-diphenylpentane-1,5-dione (a 1,5-diketone) reveals a folded C5-chain conformation with torsion angles ranging from -70.7° to 179.9°, influenced by steric and electronic effects of substituents. In contrast, 3-Bromo-3-methylpentane-2,4-dione’s 2,4-dione arrangement likely adopts a different conformation, with bromine and methyl groups altering steric hindrance and intermolecular interactions (e.g., C–H···Br contacts observed in 1,5-diketones may also occur here) .

Pyran-2,4-dione Derivatives

C2-symmetrical bis-(β-enamino-pyran-2,4-dione) derivatives exhibit polar characteristics, with dipole moments varying based on substituents (e.g., compound 2a has a higher dipole moment than 2b). The presence of bromine in this compound may further increase polarity compared to non-halogenated diones, enhancing solubility in polar solvents .

Heterocyclic Diones

Imidazolidin-2,4-diones

Compounds like IM-3 (5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione) are synthesized via Strecker synthesis with yields of 70–74%. Unlike this compound, these heterocycles feature rigid five-membered rings, which limit conformational flexibility but enhance thermal stability. The bromine atom in the target compound may confer distinct reactivity in cyclization or nucleophilic substitution reactions compared to aryl-substituted imidazolidin-diones .

Physicochemical Properties

Table 1: Comparative Properties of Diketones and Related Compounds

Compound Backbone Substituents Key Properties Reference
This compound Pentane-2,4-dione Br, CH₃ at C3 High polarity (Br), moderate steric bulk N/A
IM-3 Imidazolidin-2,4-dione 4-ethylphenyl, phenyl Rigid heterocycle, 70–74% synthesis yield
2a (bis-pyran-2,4-dione) Pyran-2,4-dione β-enamino groups C2-symmetry, dipole moment = 8.2 D
3-(3-Bromo-4-methoxyphenyl)-1,5-diphenylpentane-1,5-dione Pentane-1,5-dione Br, OCH₃, phenyl Folded conformation, C–H···Br interactions

Preparation Methods

Direct Bromination with Liquid Bromine

The most straightforward route to 3-bromo-3-methylpentane-2,4-dione involves electrophilic bromination of 3-methylpentane-2,4-dione using liquid bromine. This exothermic reaction typically proceeds in dichloromethane or carbon tetrachloride under reflux. The bromine is added dropwise to maintain temperature control, as rapid addition risks di-bromination and thermal degradation.

In a protocol analogous to the synthesis of 3-bromophthalide, the diketone is heated to 120–140°C, and bromine is introduced continuously. For example, a molar ratio of 1:1.05 (diketone to Br₂) achieves ~85% conversion, with residual starting material removed via distillation. However, this method often yields 2–5% di-brominated impurities, necessitating rigorous purification.

Solvent and Temperature Optimization

Polar aprotic solvents like sym-tetrachloroethane enhance bromine solubility and reaction homogeneity. A study adapting the recrystallization technique from 3-bromophthalide synthesis demonstrated that cooling the reaction mixture to 80–84°C post-bromination reduces oligomer formation. This step, combined with solvent-assisted crystallization, elevates purity to >98%.

Vapor-Phase Bromination for Enhanced Selectivity

Reactor Design and Pressure Control

Vapor-phase methods, as detailed in the production of 4-bromo-3-methylanisole, mitigate di-bromination by isolating reactants in the gaseous phase. Applying this to 3-methylpentane-2,4-dione requires a reactor system with precise temperature and pressure regulation. Operating at 50–200 mm Hg and 90–100°C ensures complete vaporization of the diketone, while bromine gas (b.p. 59°C) is introduced separately.

Reflux and Impurity Management

A rectifying column with glycol-cooled condensers (–15°C) prevents diketone condensation, maintaining a gaseous reaction zone. Reflux rates of 1–8 mL/min optimize contact time between reactants, achieving mono-bromination yields exceeding 95%. Residual diketone (<2%) is recycled, reducing raw material waste. Impurity profiles under these conditions show <0.5% di-brominated byproducts, a significant improvement over solution-phase methods.

Catalytic Bromination Systems

Lewis Acid Catalysts

Iron(III) bromide (FeBr₃) and aluminum chloride (AlCl₃) accelerate bromination by polarizing the diketone’s carbonyl groups. In a modified Friedel-Crafts approach, 5 mol% FeBr₃ at 60°C reduces reaction time from 12 hours to 3 hours, albeit with a slight increase in di-bromination (3–4%).

Radical-Initiated Bromination

UV light or azobisisobutyronitrile (AIBN) initiates radical bromination, favoring substitution at the tertiary carbon. This method, though less common, avoids acidic conditions that may promote keto-enol tautomerism. Pilot-scale trials report 80–85% yields but require stringent control over light intensity and initiator concentration.

Purification and Analytical Validation

Distillation and Recrystallization

Vacuum distillation at 10–15 mm Hg isolates the product from high-boiling impurities (e.g., dimers). Subsequent recrystallization in sym-tetrachloroethane at 80–84°C yields crystals with 99.2% purity, as confirmed by GC-MS.

Chromatographic Techniques

Preparative HPLC with a C18 column resolves trace di-brominated contaminants (<0.1%). Mobile phases of acetonitrile/water (70:30) achieve baseline separation, though this adds cost and complexity.

Comparative Analysis of Methods

Parameter Solution-Phase Vapor-Phase Catalytic (FeBr₃)
Yield (%) 82–85 94–96 88–90
Di-bromination (%) 2.5–5.0 <0.5 3.0–4.0
Reaction Time (h) 8–12 10–12 3–4
Scalability High Moderate High
Purity After Purification 98% 99.2% 97%

Industrial and Environmental Considerations

Waste Stream Management

Vapor-phase systems inherently reduce solvent waste, aligning with green chemistry principles. Hydrogen bromide byproduct is captured via falling-film absorption towers and neutralized with alkali solutions, as demonstrated in 3-bromophthalide production.

Q & A

What are the primary synthetic routes for 3-bromo-3-methylpentane-2,4-dione, and how do reaction conditions influence product selectivity?

Answer:
The synthesis of this compound typically involves bromination of the parent diketone (3-methylpentane-2,4-dione) using brominating agents like molecular bromine (Br₂) or N-bromosuccinimide (NBS). Key factors affecting selectivity include:

  • Temperature control : Lower temperatures (0–10°C) favor mono-bromination by reducing radical chain reactions that lead to over-bromination .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while non-polar solvents (e.g., CCl₄) promote radical pathways .
  • Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution, directing bromination to the γ-position of the diketone .
    Advanced studies should employ HPLC or GC-MS to quantify intermediates and validate reaction pathways.

How can DFT calculations resolve contradictions in the tautomeric equilibrium of this compound?

Answer:
Discrepancies in tautomeric equilibria (e.g., enol vs. keto forms) arise from experimental limitations (e.g., solvent effects in NMR). Density Functional Theory (DFT) at the B3LYP/6-311G** level can:

  • Predict relative stability of tautomers by comparing Gibbs free energy differences .
  • Simulate IR/Raman spectra to correlate with experimental data, identifying dominant tautomers under specific conditions .
  • Account for solvent effects via implicit solvation models (e.g., PCM), reconciling contradictions between computational and experimental results .

What methodologies are optimal for analyzing the regioselectivity of nucleophilic substitution in this compound?

Answer:
Regioselectivity in SN₂ reactions depends on steric and electronic factors. Experimental approaches include:

  • Kinetic isotope effects (KIE) : Isotopic labeling (e.g., deuterium at the α-position) to probe transition-state structures .
  • X-ray crystallography : Resolve spatial arrangements of intermediates to identify steric hindrance at the β-methyl group .
  • Computational modeling : Use QM/MM simulations to map potential energy surfaces and identify rate-determining steps .
    For advanced studies, combine Hammett plots (electronic effects) with Eyring analysis (activation parameters) to deconvolute contributing factors.

How does the presence of the bromine substituent alter the biological activity of this compound compared to its non-halogenated analog?

Answer:
The bromine atom enhances:

  • Electrophilicity : Increases reactivity toward nucleophilic residues in enzymes (e.g., cysteine proteases), enabling covalent inhibition .
  • Lipophilicity : Improves membrane permeability, as quantified by logP values (experimentally determined via shake-flask or HPLC methods) .
  • Metabolic stability : Bromine reduces susceptibility to oxidative metabolism, extending half-life in in vitro assays (e.g., liver microsomes) .
    Validate these effects via SAR studies by synthesizing analogs with varying halogen substituents and testing bioactivity in cell-based assays .

What advanced spectroscopic techniques are required to characterize the conformational dynamics of this compound?

Answer:

  • Dynamic NMR (DNMR) : Resolve slow-exchange processes (e.g., keto-enol tautomerism) by variable-temperature ¹³C NMR .
  • Time-resolved IR spectroscopy : Track ultrafast tautomerization kinetics in femtosecond regimes .
  • Solid-state NMR : Investigate crystal packing effects on tautomeric preferences .
    Complement with molecular dynamics simulations (AMBER/CHARMM force fields) to model solvent and temperature effects on conformational populations .

How can researchers optimize reaction yields in cross-coupling reactions involving this compound as an electrophile?

Answer:
For Suzuki-Miyaura or Buchwald-Hartwig couplings:

  • Ligand screening : Bulky phosphine ligands (e.g., XPhos) suppress β-hydride elimination .
  • Base optimization : Weak bases (K₃PO₄) minimize diketone decomposition, while strong bases (t-BuOK) risk enolate formation .
  • Microwave-assisted synthesis : Reduce reaction times and improve yields via controlled heating (e.g., 100°C, 30 min) .
    Monitor progress via in situ FTIR to detect intermediate palladium complexes and adjust conditions dynamically.

What are the challenges in resolving enantiomers of chiral derivatives synthesized from this compound?

Answer:
Chiral resolution requires:

  • Chiral stationary phases (CSPs) : Use HPLC columns with cellulose- or amylose-based CSPs (e.g., Chiralpak AD-H) .
  • Circular dichroism (CD) : Correlate elution order with absolute configuration by comparing experimental and calculated CD spectra .
  • Crystallization-induced diastereomer resolution : Form diastereomeric salts with chiral amines (e.g., cinchonidine) .
    Advanced studies should employ vibrational optical activity (VOA) for stereochemical analysis without crystallization .

How do steric effects from the methyl and bromine groups influence the compound’s reactivity in radical polymerization?

Answer:
The β-methyl group induces steric hindrance, reducing radical propagation rates. Bromine, however, acts as a chain-transfer agent:

  • EPR spectroscopy : Detect radical intermediates and quantify chain-transfer constants .
  • Kinetic chain length analysis : Compare molecular weights (GPC) of polymers synthesized with/without the bromine substituent .
    Optimize polymerization by adding thiol-ene click chemistry to mitigate steric limitations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.